

5-Aminofluorescein: A Versatile Fluorescent Probe for pH Sensing

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Compound of Interest

Compound Name: 5-Aminofluorescein

Cat. No.: B560659

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a derivative of the widely recognized fluorescent dye, fluorescein. The presence of an amino group at the 5-position of the phthalic acid moiety provides a reactive site for conjugation while modulating the molecule's fluorescent properties in response to changes in environmental pH. This characteristic makes **5-aminofluorescein** a valuable tool for pH sensing in various biological and chemical systems. Its applications range from fundamental cell biology research to the development of novel drug delivery systems.^[1]^[2] This document provides detailed application notes and experimental protocols for the use of **5-aminofluorescein** as a fluorescent pH probe.

Principle of pH Sensing

The fluorescence of fluorescein and its derivatives is highly dependent on the pH of the surrounding environment. This is due to the equilibrium between different ionic forms of the molecule, each possessing distinct absorption and emission characteristics. In acidic solutions, the lactone form of fluorescein is predominant and non-fluorescent. As the pH increases, the molecule undergoes structural changes to its quinonoid form, which is highly fluorescent.

For **5-aminofluorescein**, the protonation and deprotonation of the hydroxyl and amino groups influence its electronic structure and, consequently, its fluorescence intensity. The fluorescence

intensity of **5-aminofluorescein** generally increases with increasing pH. By measuring the fluorescence intensity at a specific wavelength, it is possible to determine the pH of the sample.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of **5-aminofluorescein** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₃ NO ₅	[1] [3] [4]
Molecular Weight	347.32 g/mol	
Appearance	Orange to red-brown powder	
Solubility	Soluble in DMSO (≥ 32 mg/mL), DMF (5 mg/mL), and methanol (5mg/ml). Partially soluble in water.	
Predicted pKa	9.34 ± 0.20	
Excitation Maximum (λ _{ex})	~490 nm	
Emission Maximum (λ _{em})	~515-520 nm	
Stability	Light and moisture sensitive. Store at -20°C for long-term stability (≥ 4 years).	

Quantitative Data on Fluorescent Properties

The fluorescence quantum yield of **5-aminofluorescein** is highly dependent on the solvent environment. While specific pH-dependent quantum yield data in aqueous solutions is not readily available in the literature, the following table summarizes the quantum yields in various solvents, illustrating the environmental sensitivity of the probe.

Solvent	Quantum Yield (Φ)	Reference
Water	0.008	
Methanol	0.04	
DMSO	0.67	
Acetone	0.61	

Experimental Protocols

Preparation of 5-Aminofluorescein Stock Solution

Materials:

- **5-Aminofluorescein** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Microcentrifuge tubes
- Vortex mixer

Procedure:

- Weigh out the desired amount of **5-aminofluorescein** powder in a microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
- Vortex the tube until the powder is completely dissolved.
- Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

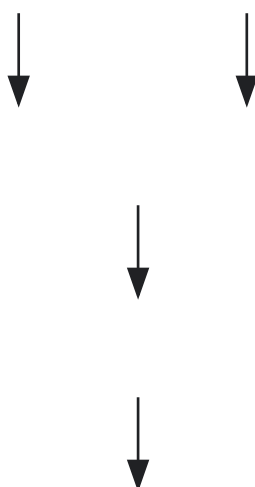
In Vitro pH Measurement

This protocol describes the use of **5-aminofluorescein** to measure the pH of a solution in a cuvette-based fluorometer.

Materials:

- **5-Aminofluorescein** stock solution (e.g., 10 mM in DMSO)
- Buffers of known pH (e.g., phosphate-buffered saline (PBS) adjusted to various pH values)
- Fluorometer and quartz cuvettes

Workflow:



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In Vitro pH Measurement Workflow

Procedure:

- **Prepare Buffers:** Prepare a series of buffers with known pH values that span the expected pH range of your sample.
- **Prepare Working Solution:** Dilute the **5-aminofluorescein** stock solution in the buffer of the lowest pH to a final concentration in the low micromolar range (e.g., 1-10 μM). The optimal concentration should be determined empirically.

- **Generate Calibration Curve:** a. Set the fluorometer to the excitation and emission wavelengths of **5-aminofluorescein** (~490 nm and ~515 nm, respectively). b. Measure the fluorescence intensity of the **5-aminofluorescein** working solution in each of the known pH buffers. c. Plot the fluorescence intensity as a function of pH to generate a calibration curve.
- **Measure Unknown Sample:** a. Add the same final concentration of **5-aminofluorescein** to your unknown sample. b. Measure the fluorescence intensity of the sample using the same instrument settings.
- **Determine pH:** Use the calibration curve to determine the pH of your unknown sample based on its fluorescence intensity.

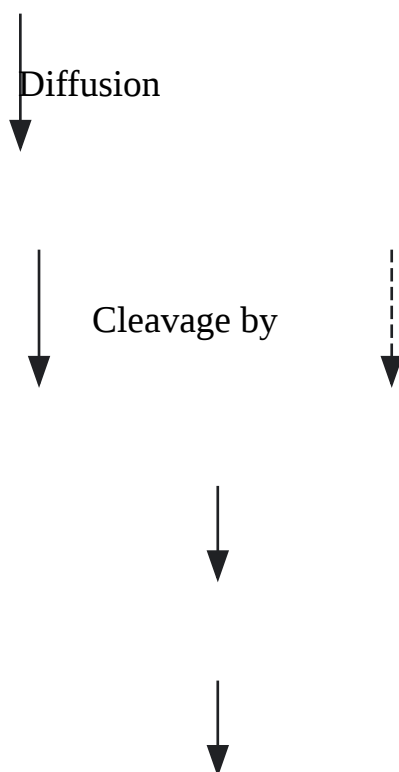
Intracellular pH Measurement

This protocol is adapted from methods for other fluorescein-based pH indicators and provides a general guideline for measuring intracellular pH using **5-aminofluorescein**. Optimization for specific cell types and experimental conditions is recommended.

Materials:

- **5-Aminofluorescein** stock solution (10 mM in DMSO)
- Cultured cells on coverslips or in a microplate
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Fluorescence microscope or plate reader

Signaling Pathway for Intracellular pH Measurement:



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Mechanism of Intracellular pH Sensing

Note: This protocol assumes the use of an acetoxymethyl (AM) ester form of **5-aminofluorescein** for cell loading. If using the free acid form, alternative loading methods like microinjection may be necessary.

Procedure:

- Cell Preparation: Plate cells on a suitable imaging dish or multi-well plate and grow to the desired confluency.
- Dye Loading: a. Prepare a loading buffer by diluting the **5-aminofluorescein-AM** stock solution in serum-free medium or HBSS to a final concentration of 1-5 μM . b. Remove the

culture medium from the cells and wash once with HBSS. c. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.

- **Wash:** Remove the loading buffer and wash the cells two to three times with HBSS to remove any extracellular dye.
- **Imaging/Measurement:** a. For fluorescence microscopy, mount the coverslip on a microscope and acquire images using appropriate filter sets for fluorescein (Excitation: ~490 nm, Emission: ~520 nm). b. For plate reader-based assays, add fresh HBSS to the wells and measure the fluorescence intensity.
- **Calibration (Optional but Recommended):** To obtain quantitative pH measurements, a calibration curve can be generated by treating the loaded cells with buffers of known pH containing a protonophore like nigericin.

Applications in Drug Development

The pH-sensitive nature of **5-aminofluorescein** makes it a valuable tool in various stages of drug development:

- **Monitoring Cellular Health:** Intracellular pH is a critical parameter for cell viability and function. **5-Aminofluorescein** can be used to monitor changes in cellular pH in response to drug candidates.
- **Drug Delivery Systems:** **5-Aminofluorescein** can be conjugated to drug delivery vehicles (e.g., nanoparticles, polymers) to create pH-responsive systems. These systems can be designed to release their therapeutic payload in specific cellular compartments with distinct pH environments, such as endosomes or lysosomes.
- **High-Throughput Screening:** The fluorescence-based readout allows for the development of high-throughput screening assays to identify compounds that modulate intracellular pH.

Troubleshooting

Issue	Possible Cause	Solution
Low fluorescence signal	- Low dye concentration- Photobleaching- pH is too acidic	- Increase dye concentration- Minimize light exposure- Ensure pH is within the sensitive range of the probe
High background fluorescence	- Incomplete removal of extracellular dye- Autofluorescence of cells or medium	- Increase the number of wash steps- Use a phenol red-free medium- Measure and subtract background fluorescence
Inconsistent readings	- Fluctuation in light source intensity- Temperature variations	- Allow the light source to stabilize- Maintain a constant temperature during the experiment

Conclusion

5-Aminofluorescein is a versatile and accessible fluorescent probe for pH sensing. Its pH-dependent fluorescence, coupled with its reactive amino group for conjugation, makes it a powerful tool for researchers in cell biology, biochemistry, and drug development. The protocols and data provided in this document offer a comprehensive guide for the successful application of **5-aminofluorescein** in a variety of research settings.

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